molecular formula C20H24ClN3O4S2 B2646921 N1-(4-chlorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898451-07-5

N1-(4-chlorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2646921
CAS No.: 898451-07-5
M. Wt: 470
InChI Key: NJPDXRZDZOHMNP-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H24ClN3O4S2 and its molecular weight is 470. The purity is usually 95%.
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Scientific Research Applications

Synthesis Process The compound N1-(4-chlorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide and its derivatives are synthesized through complex chemical processes. For instance, a series of N-substituted derivatives of a similar compound, 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, were synthesized, involving multiple steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates and target compounds. The synthesized compounds were structurally elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectral data (Khalid et al., 2016).

Biological and Pharmacological Activities The synthesized compounds have shown potential in various biological activities. For example:

  • Antibacterial Activity:

    • Certain synthesized compounds similar to this compound exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
  • Anticancer Activity:

    • Certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their potential as anticancer agents. The compounds were subject to spectroscopic analysis and anticancer potential testing, revealing that some compounds exhibited strong anticancer activity, suggesting the potential therapeutic usefulness of these compounds (Rehman et al., 2018).
  • Enzyme Inhibition Activity:

    • A series of new N-substituted derivatives were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. The compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) and validated through haemolytic activity, indicating their potential as new drug candidates (Rehman et al., 2018).

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S2/c21-16-8-6-15(7-9-16)14-23-20(26)19(25)22-11-10-17-4-1-2-12-24(17)30(27,28)18-5-3-13-29-18/h3,5-9,13,17H,1-2,4,10-12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPDXRZDZOHMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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